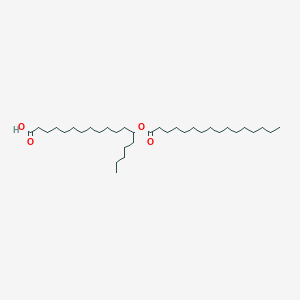
13-Pahsa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-PAHSA, also known as 13-palmitic acid hydroxy stearic acid, is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). These compounds are lipids influenced by dietary changes and play a crucial role in insulin sensitivity. This compound is a derivative where palmitic acid is esterified to 13-hydroxy stearic acid. It is notably prevalent in the adipose tissue of glucose-tolerant AG4OX mice, which exhibit enhanced glucose transport via the overexpression of the Glut4 glucose transporter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-PAHSA involves the esterification of palmitic acid with 13-hydroxy stearic acid. This process typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 13-PAHSA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of the hydroxy group with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
13-PAHSA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of FAHFAs in various chemical reactions.
Biology: Investigated for its role in metabolic processes and its impact on insulin sensitivity.
Medicine: Explored for its potential therapeutic effects in managing metabolic syndrome, diabetes, and inflammation.
Industry: Utilized in the development of lipid-based formulations and as a bioactive lipid in nutraceuticals .
Wirkmechanismus
13-PAHSA exerts its effects through several molecular targets and pathways:
Insulin Sensitivity: Enhances glucose transport by increasing the expression of the Glut4 glucose transporter.
Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines and promotes the activation of regulatory T cells.
Metabolic Benefits: Improves glucose tolerance and stimulates insulin secretion by modulating the activity of glucagon-like peptide 1 receptor (GLP-1R) and other signaling pathways .
Similar Compounds:
9-PAHSA: Another FAHFA with similar insulin-sensitizing and anti-inflammatory properties.
13-DHAHLA: A derivative of docosahexaenoic acid with hydroxy linoleic acid, known for its anti-inflammatory effects.
13-LAHLA: A derivative of linoleic acid with hydroxy linoleic acid, also exhibiting anti-inflammatory properties .
Uniqueness of this compound:
Prevalence: this compound is notably prevalent in the adipose tissue of glucose-tolerant mice, making it a unique marker for insulin sensitivity.
Bioactivity: Exhibits a combination of metabolic and anti-inflammatory benefits, making it a promising candidate for therapeutic applications in metabolic syndrome and diabetes .
Eigenschaften
Molekularformel |
C34H66O4 |
|---|---|
Molekulargewicht |
538.9 g/mol |
IUPAC-Name |
13-hexadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-8-9-10-11-12-13-17-20-23-27-31-34(37)38-32(28-24-6-4-2)29-25-21-18-15-14-16-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
XCOROKUALFOQRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)
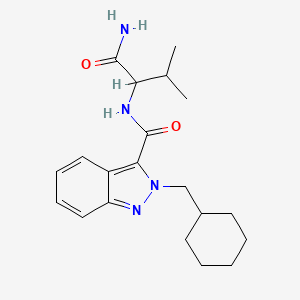
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)

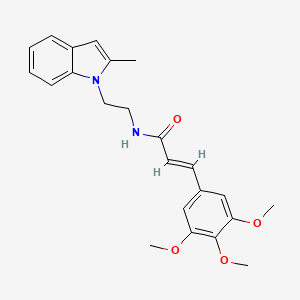
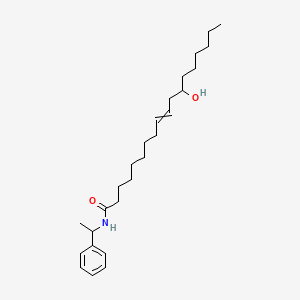
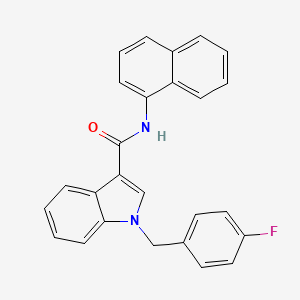

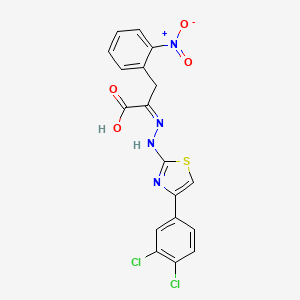
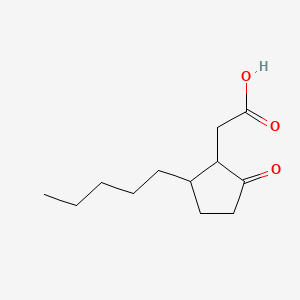
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)
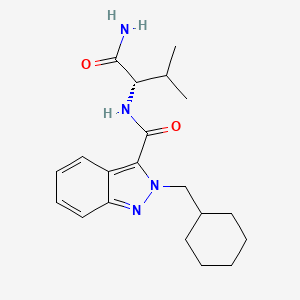
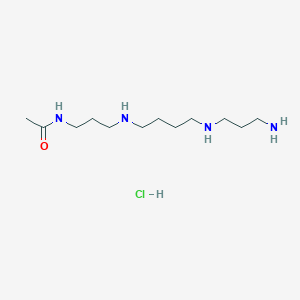
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)